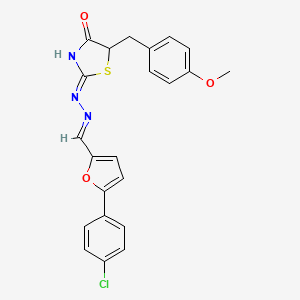

(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one belongs to the thiazolidin-4-one family, which is a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a thiazolidin-4-one core, which is notable for its ability to undergo various modifications that can enhance its biological properties. The presence of the furan and benzyl substituents contributes to its pharmacological profile.

1. Anticancer Activity

Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated dose-dependent antiproliferative effects in various cancer cell lines, including leukemia and breast cancer cells. A study indicated that derivatives containing a furan moiety displayed moderate to strong antiproliferative activity, emphasizing the importance of structural modifications in enhancing efficacy .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.16 ± 0.08 |

| 5b | A2780 | 0.11 ± 0.01 |

| 5c | HT-29 | 0.12 ± 0.03 |

2. Antioxidant Properties

The antioxidant activity of thiazolidin-4-one derivatives is another area of interest. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, with some showing significant inhibition of lipid peroxidation .

Table 2: Antioxidant Activity Assays

| Compound | EC50 (mM) |

|---|---|

| Compound A | 0.565 ± 0.051 |

| Compound B | 0.708 ± 0.074 |

3. Anti-inflammatory Effects

Thiazolidin-4-one derivatives are also recognized for their anti-inflammatory activities, which are critical in treating various inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized several thiazolidinone derivatives and evaluated their anticancer and antioxidant activities using MTT and DPPH assays, respectively .

- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that electron-donating groups at specific positions significantly enhance anticancer activity, indicating that modifications can lead to more potent derivatives .

- In Vivo Studies : Some compounds have undergone in vivo testing, demonstrating promising results in reducing tumor sizes in animal models, further supporting their potential as therapeutic agents .

Applications De Recherche Scientifique

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown considerable potential as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, studies have reported IC50 values as low as 0.24 µM against HepG2 cells, indicating potent activity .

- Mechanisms of Action : The anticancer properties are attributed to the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and multi-tyrosine kinases. For example, one derivative displayed an IC50 value of 0.021 µmol L−1 against c-Met kinase, which is implicated in tumor growth and metastasis .

- Apoptosis Induction : The compound has been shown to induce apoptosis in human leukemia cells, further supporting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The antimicrobial efficacy of thiazolidin-4-one derivatives is another significant application area:

- Bacterial Inhibition : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives can inhibit the growth of pathogens like E. coli and Staphylococcus aureus with high efficacy .

- Biofilm Formation : Some thiazolidin-4-one derivatives have also been studied for their ability to prevent biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Antioxidant Activity

Another critical application of thiazolidin-4-one derivatives is their antioxidant properties:

- Radical Scavenging : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases. For instance, antioxidant assays have indicated significant activity levels comparable to standard antioxidants .

Summary Table of Applications

| Application | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | IC50 values as low as 0.24 µM against HepG2 |

| Enzyme Inhibition | Potent inhibition of CDKs and multi-tyrosine kinases | |

| Apoptosis Induction | Induces apoptosis in leukemia cells | |

| Antimicrobial | Bacterial Inhibition | Effective against E. coli and S. aureus |

| Biofilm Prevention | Inhibits biofilm formation | |

| Antioxidant | Radical Scavenging | Significant antioxidant activity |

Analyse Des Réactions Chimiques

1.1. Core Thiazolidin-4-One Formation

The thiazolidin-4-one scaffold is typically synthesized via cyclocondensation reactions. Key steps include:

-

Hydrazone Formation : Reaction of 5-(4-chlorophenyl)furan-2-carbaldehyde with a thiosemicarbazide derivative to form the hydrazone intermediate .

-

Cyclization : Treatment with ethyl 2-bromoacetate in ethanol under reflux, catalyzed by anhydrous sodium acetate, to form the thiazolidin-4-one ring .

Example Pathway :

-

Thiosemicarbazone Intermediate :

-

Thiazolidin-4-One Cyclization :

1.2. Substituent Modifications

-

4-Methoxybenzyl Group : Introduced via nucleophilic substitution or Friedel-Crafts alkylation using 4-methoxybenzyl chloride .

-

Allyl Group : Added through alkylation of the thiazolidinone nitrogen using allyl bromide under basic conditions .

Key Reaction Conditions and Catalysts

Structural and Mechanistic Insights

-

Stereochemistry : The (Z)- and (E)-configurations arise from the hydrazone linkage, confirmed by NMR (δ 8.45 ppm for indole C–H in DMSO-d₆) .

-

Microwave Assistance : Some analogs use microwave irradiation (200 W) to enhance reaction rates and yields (e.g., zeolite 5A-catalyzed cyclization) .

Biological Activity (Contextual Reference)

While the query focuses on chemical reactions, notable bioactivities of structurally similar thiazolidin-4-ones include:

-

Anticancer Activity : Derivatives inhibit MCF-7 breast cancer cells (IC₅₀ = 1.27–1.50 μM) via AKT/mTOR pathway suppression .

-

EGFR Inhibition : Quinazolinone-thiazolidin-4-one hybrids show efficacy against lung cancer (A549) .

Analytical Characterization

-

NMR :

Green Chemistry Approaches

-

Solvent-Free Synthesis : Bi(SCH₂COOH)₃-catalyzed reactions under solvent-free conditions improve atom economy .

-

Ultrasound Assistance : Reduces energy consumption and reaction time (e.g., 30 min vs. 6 h) .

Challenges and Optimizations

Propriétés

IUPAC Name |

(2Z)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S/c1-28-17-8-2-14(3-9-17)12-20-21(27)25-22(30-20)26-24-13-18-10-11-19(29-18)15-4-6-16(23)7-5-15/h2-11,13,20H,12H2,1H3,(H,25,26,27)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJIUJKEPVTHJV-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.